molecular formula C15H11ClFN5O B2732176 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide CAS No. 897615-30-4

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide

Cat. No.: B2732176
CAS No.: 897615-30-4
M. Wt: 331.74
InChI Key: UKODOPFXRPWMOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide” would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific chemical structure and the conditions under which it is reacted .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific chemical structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Environmental Impact and Fate of Chlorinated Compounds

Chlorinated compounds, such as parabens and chlorophenols, are widely used in various industrial applications, including as preservatives in cosmetics, pharmaceuticals, and food products. These compounds have been detected in aquatic environments, indicating their persistence and potential ecological impacts. For instance, parabens, which share structural similarities with chlorinated benzamides, have been studied for their occurrence, fate, and behavior in water bodies, highlighting concerns about their ubiquity and biodegradability in surface water and sediments due to continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicological Effects and Human Exposure

The toxicity and exposure risks of chlorinated compounds to humans and the environment are well-documented. For example, triclosan, a chlorinated phenolic compound, is known for its widespread use and has been detected in various environmental compartments. Its potential transformation into more toxic and persistent chlorinated by-products raises concerns about cytotoxic, genotoxic, and endocrine disruptor effects (Bedoux, Roig, Thomas, Dupont, & Bot, 2012). Similarly, the review of methyl paraben, another chlorinated compound used as an antimicrobial preservative, outlines its safety profile, absorption, metabolism, and the lack of evidence for accumulation in the human body, providing a comparative context for understanding similar compounds (Soni, Taylor, Greenberg, & Burdock, 2002).

Mechanism of Action

The mechanism of action of “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide” would depend on its intended use. If it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide” would depend on its specific chemical structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide” would depend on its current applications and potential for new uses. This could involve further studies on its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKODOPFXRPWMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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